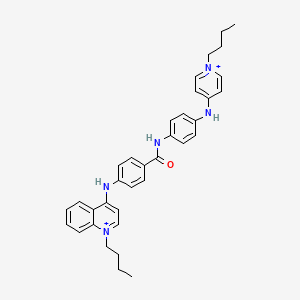
Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- is a complex organic compound with the molecular formula C35H39N5O and a molecular weight of 545.79 g/mol . This compound is known for its unique structure, which includes both quinolinium and pyridinium moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinolinium derivatives: Compounds with similar quinolinium structures but different substituents.
Pyridinium derivatives: Compounds with similar pyridinium structures but different substituents.
Uniqueness
Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- is unique due to its combination of quinolinium and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
88837-66-5 |
|---|---|
Molecular Formula |
C35H39N5O+2 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
N-[4-[(1-butylpyridin-1-ium-4-yl)amino]phenyl]-4-[(1-butylquinolin-1-ium-4-yl)amino]benzamide |
InChI |
InChI=1S/C35H37N5O/c1-3-5-22-39-24-19-31(20-25-39)36-28-15-17-30(18-16-28)38-35(41)27-11-13-29(14-12-27)37-33-21-26-40(23-6-4-2)34-10-8-7-9-32(33)34/h7-21,24-26H,3-6,22-23H2,1-2H3,(H,38,41)/p+2 |
InChI Key |
BHEDBEVTRMAILO-UHFFFAOYSA-P |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=[N+](C5=CC=CC=C45)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















